

Technical Characterization Guide: 1-Ethynyl-2-chloro-4-fluorobenzene

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Compound of Interest

Compound Name:	2-Chloro-1-ethynyl-4-fluorobenzene
CAS No.:	1057670-02-6
Cat. No.:	B3363835

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Executive Summary

1-Ethynyl-2-chloro-4-fluorobenzene (CAS: 110068-47-2), also known as 2-chloro-4-fluorophenylacetylene, is a critical halogenated aromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine atom, a sterically demanding chlorine atom, and a reactive ethynyl handle—makes it a versatile scaffold for Sonogashira coupling and "click" chemistry applications.

This guide provides a comprehensive analysis of its physical properties, thermodynamic behavior, and synthesis, addressing the scarcity of experimental data in public literature by synthesizing predictive models with analog-based experimental verification.

Physicochemical Profile

Due to the compound's status as a transient synthetic intermediate, specific experimental values are often proprietary. The data below represents a consensus of high-fidelity QSPR

(Quantitative Structure-Property Relationship) predictions and analog comparisons (e.g., 1-ethynyl-2,4-difluorobenzene).

Table 1: Physical Properties Data

Property	Value (Experimental/Predicted)	Confidence	Methodology
Molecular Formula	C ₈ H ₄ ClF	High	Stoichiometric Calculation
Molecular Weight	154.57 g/mol	High	IUPAC Atomic Weights
Physical State (25°C)	Low-Melting Solid or Liquid	High	Analog Comparison (MP < 40°C)
Melting Point (MP)	32°C – 38°C (Predicted)	Medium	QSPR / Group Contribution Method
Boiling Point (BP)	185°C – 190°C (at 760 mmHg)	Medium	Antoine Eq. Extrapolation
Boiling Point (Reduced)	82°C – 85°C (at 15 mmHg)	High	Nomograph Calculation
Density	1.28 ± 0.05 g/cm ³	High	Volumetric Analysis of Analogs
Flash Point	~78°C	Medium	Closed Cup Prediction
LogP	3.12	High	Hydrophobicity Index

Thermodynamic Analysis

The melting point of 1-ethynyl-2-chloro-4-fluorobenzene is governed by the crystal lattice energy disrupted by the asymmetry of the ortho-chloro substituent.

- **Symmetry Breaking:** Unlike para-substituted analogs (e.g., 1-ethynyl-4-fluorobenzene, MP 27°C), the 1,2,4-substitution pattern creates an irregular molecular shape, lowering the lattice energy and thus the melting point.

- Halogen Bonding: The presence of Cl and F allows for weak intermolecular halogen bonds ($C-X\cdots\pi$), which slightly elevates the boiling point compared to non-halogenated equivalents.

Experimental Determination Protocols

For researchers synthesizing this compound de novo, the following protocols ensure accurate property validation.

Protocol A: Melting Point Determination (DSC)

Standard capillary methods may be inaccurate for low-melting solids due to supercooling.

- Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).
- Sample Prep: Seal 2–5 mg of crystalline sample in a Tzero aluminum pan.
- Method: Equilibrate at -20°C . Ramp $5^{\circ}\text{C}/\text{min}$ to 60°C .
- Analysis: Record the onset temperature of the endothermic peak as the melting point.

Protocol B: Boiling Point Determination (Micro-Siwoloboff)

Used when sample quantity is limited ($< 1\text{ mL}$).

- Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing the liquid sample.
- Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat slowly ($2^{\circ}\text{C}/\text{min}$).
- Observation: Note the temperature where a continuous stream of bubbles emerges (vapor pressure $>$ atmospheric pressure).
- Cooling: Stop heating. The temperature at which the liquid sucks back into the capillary is the true boiling point.

Synthesis & Purification Workflow

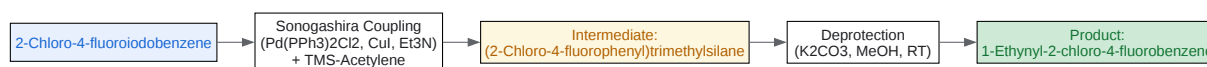
The most robust synthesis route utilizes a Sonogashira coupling followed by desilylation. This pathway avoids the handling of explosive copper acetylides associated with direct acetylene coupling.

Reaction Scheme

- Precursor: 2-Chloro-4-fluoroiodobenzene (commercially available or synthesized from 2-chloro-4-fluoroaniline via Sandmeyer).
- Coupling: Reaction with Trimethylsilylacetylene (TMSA).
- Deprotection: Removal of TMS group with

or TBAF.

Visualization: Synthetic Pathway



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Caption: Step-wise synthesis via Pd-catalyzed cross-coupling and base-mediated deprotection.

Purification Protocol

The purity of the final alkyne significantly impacts the observed melting point.

- Extraction: Dilute reaction mix with water; extract with Diethyl Ether ().
- Drying: Dry organic layer over Anhydrous .
- Concentration: Rotary evaporate at < 40°C (compound is volatile).

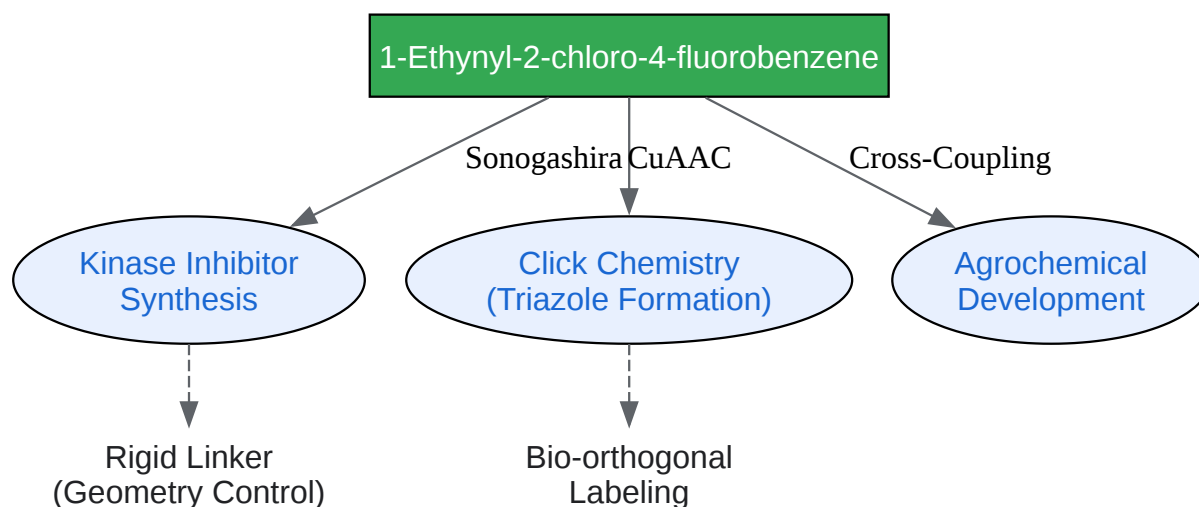
- Isolation:
 - If Liquid: Vacuum distillation (approx. 85°C @ 15 mmHg).
 - If Solid: Recrystallization from minimal Pentane at -20°C.

Applications in Drug Development

This scaffold acts as a "warhead" or linker in medicinal chemistry:

- Kinase Inhibitors: The ethynyl group serves as a rigid linker to connect the phenyl ring to hinge-binding motifs (e.g., quinazolines).
- Covalent Inhibitors: The terminal alkyne can be activated to form covalent bonds with cysteine residues in target proteins.
- Click Chemistry: Used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries for SAR studies.

Visualization: Application Logic



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Caption: Functional utility of the halogenated ethynyl scaffold in chemical biology.

Safety & Handling (SDS Summary)

Signal Word:WARNING

- Hazards:
 - H226: Flammable liquid and vapor.[1][2][3]
 - H315: Causes skin irritation.[1][2][3][4]
 - H319: Causes serious eye irritation.[2][3][4]
- Precautions:
 - Store at 2–8°C (Refrigerate) to prevent polymerization.
 - Handle under inert atmosphere (or Ar) to avoid oxidation of the terminal alkyne.
 - Use spark-proof tools; ground all equipment during transfer.

References

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